molecular formula C22H17N3O4S B2567488 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 1021082-22-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2567488
CAS No.: 1021082-22-3
M. Wt: 419.46
InChI Key: IYCAUYYZNYBSTQ-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) group and a thiazolo[5,4-b]pyridine heterocycle. The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and binding affinity through hydrophobic interactions, while the thiazolo[5,4-b]pyridine core contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCAUYYZNYBSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide , with the CAS number 1021082-22-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22_{22}H17_{17}N3_3O4_4S
  • Molecular Weight : 419.5 g/mol
  • Structural Features : The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[5,4-b]pyridine derivative, suggesting potential interactions with biological targets due to its heterocyclic structure.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Below are detailed findings from recent studies.

1. Anti-inflammatory Activity

Studies have indicated that compounds with similar structural motifs possess anti-inflammatory properties. For instance:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that related compounds exhibit IC50_{50} values in the low micromolar range against COX enzymes .
  • Case Study : A derivative of thiazolo[5,4-b]pyridine was found to significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .

2. Anticancer Activity

The thiazole and pyridine rings in the compound suggest potential anticancer activity:

  • In vitro Studies : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. For example, a related thiazolo[5,4-b]pyridine compound showed an IC50_{50} value of 15 µM against breast cancer cells .
  • Mechanism of Action : The anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as PI3K/Akt and MAPK .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Testing Against Bacteria : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Mycobacterium bovis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Structure

The structural features of this compound include a benzo[d][1,3]dioxole moiety and a thiazolo[5,4-b]pyridine group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazole derivatives showed potent activity against various cancer cell lines, suggesting that the incorporation of the thiazolo moiety enhances anticancer efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Thiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. In vitro studies have shown that compounds with similar structures can effectively reduce inflammation markers in cellular models .

Neuroprotective Effects

Research indicates that compounds containing both dioxole and thiazole structures may offer neuroprotective benefits. A study focusing on neurodegenerative diseases highlighted the potential of such compounds to protect neuronal cells from oxidative stress and apoptosis . The ability to cross the blood-brain barrier is a crucial factor for these applications.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. Compounds like this compound have shown activity against various bacterial strains in preliminary studies . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Screening

In a study published in ACS Omega, researchers synthesized several thiazole derivatives and evaluated their anticancer properties using MTT assays on human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than those of established anticancer drugs, highlighting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of thiazole compounds revealed that they significantly inhibited COX-II activity in vitro. The study utilized various assays to measure cytokine production and inflammatory markers, demonstrating the efficacy of these compounds in reducing inflammation .

Table 1: Biological Activities of Thiazolo Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory25
Compound CNeuroprotective10

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Anticancer ScreeningSignificant inhibition of cancer cell growth
Anti-inflammatory MechanismReduced COX-II activity and cytokine levels
Neuroprotective EffectsProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and biological relevance:

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazolo[5,4-b]pyridine + benzo[d][1,3]dioxole Propanamide linker, 3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group Potential kinase inhibition; structural flexibility for target binding
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide (B84) Thiazolo[5,4-b]pyridine Cyclopentylmethyl, sulfonylpiperazine, methoxy group Allosteric activator of glucokinase (GK); high selectivity due to sulfonylpiperazine
WAY-339500 (2,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide) Thiazolo[5,4-b]pyridine 2,4-dimethoxybenzamide, phenyl-thiazolo-pyridine Kinase inhibitor; methoxy groups enhance solubility and binding
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxole N-acylurea, indole-ethylcarbamoyl Talin modulator; benzo[d][1,3]dioxole enhances membrane permeability
Compound 21 () Piperazine + benzo[d][1,3]dioxole 3-chlorophenylpiperazine, ethyl linker Antipsychotic activity; halogen substituents improve receptor affinity

Structure-Activity Relationship (SAR) Insights

  • Benzo[d][1,3]dioxole vs. Halogen Substituents : Piperazine-based compounds with chloro/bromo groups () exhibit higher receptor affinity (IC₅₀ = 10–50 nM) but poorer metabolic stability than the target compound’s methylenedioxy group .
  • Propanamide Linker : The flexible three-carbon chain in the target compound may allow better conformational adaptation to binding pockets compared to rigid benzamide linkers in WAY-339500 .

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound B84 WAY-339500 Compound 21 ()
Molecular Weight ~495 g/mol 543.7 g/mol ~463 g/mol ~550 g/mol
LogP (Predicted) 3.2 4.1 2.8 3.9
HPLC Purity Not reported >95% >98% 65%
Key Functional Groups Propanamide, thiazolo-pyridine Sulfonylpiperazine, cyclopentyl Dimethoxybenzamide Chlorophenylpiperazine

Q & A

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 h. Monitor degradation via LC-MS and identify metabolites (e.g., cleavage of the amide bond) .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 h and assess decomposition by tracking loss of HPLC peak area .

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